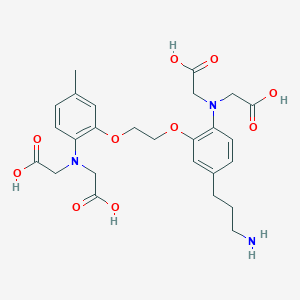
2,2'-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is a complex organic compound that features multiple functional groups, including amine, carboxyl, and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic methods include:
Amine Alkylation: Introduction of the aminopropyl group through alkylation reactions.
Ether Formation: Formation of ether linkages via Williamson ether synthesis.
Carboxylation: Introduction of carboxyl groups through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing carboxyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure allows it to interact with various biological molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of polymers, coatings, and other materials. Its functional groups can impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with similar carboxyl and amine groups.
Nitrilotriacetic acid (NTA): Another chelating agent with carboxyl and amine functionalities.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxyl and amine groups, used in medical imaging.
Uniqueness
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecules, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C26H33N3O10 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C26H33N3O10/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clé InChI |
ZSDZBRORQYHNKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


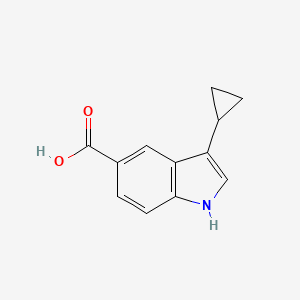

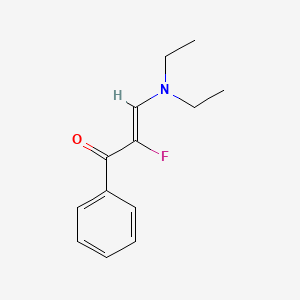

![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
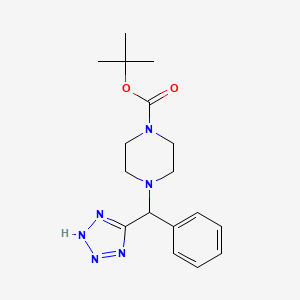

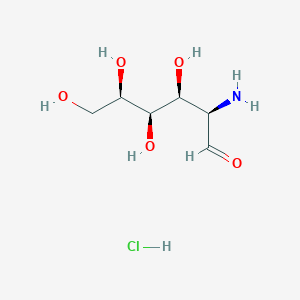
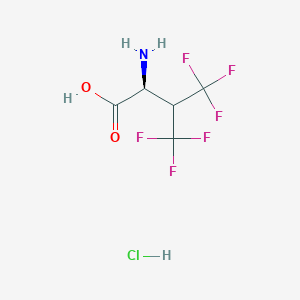

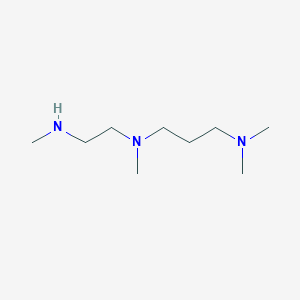

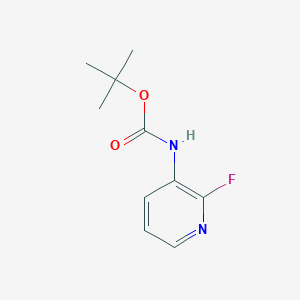
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
